molecular formula C5H12N2O2 B045769 tert-Butyl carbazate CAS No. 870-46-2

tert-Butyl carbazate

Cat. No.: B045769
CAS No.: 870-46-2
M. Wt: 132.16 g/mol
InChI Key: DKACXUFSLUYRFU-UHFFFAOYSA-N
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Description

tert-Butyl carbazate: , also known as N-tert-butoxycarbonylhydrazine, is a chemical compound first reported in 1957. It is widely used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbazate moiety, making it a valuable intermediate in various chemical reactions .

Biochemical Analysis

Biochemical Properties

tert-Butyl carbazate plays a significant role in biochemical reactions. It acts as a carbonyl-protecting group in the preparation of aldehydes and ketones . It has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group . The nature of these interactions involves the formation of bonds with enzymes, proteins, and other biomolecules .

Cellular Effects

It has been suggested that it may have potential as a scavenger for carbonylated proteins, which are toxic substances inducing various diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It has been used in diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group . This suggests that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been noted that the structure of this compound in the solid state has been investigated, revealing that there are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation .

Metabolic Pathways

It is known that it acts as a carbonyl-protecting group in the preparation of aldehydes and ketones , suggesting that it may interact with enzymes or cofactors involved in these metabolic processes.

Transport and Distribution

It is known that it is used in the preparation of various organic compounds , suggesting that it may interact with transporters or binding proteins.

Subcellular Localization

Given its role in the preparation of various organic compounds , it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Hydrazine Hydrate and Isopropyl Alcohol Method: Hydrazine hydrate and isopropyl alcohol are added to a reactor, followed by the addition of BOC acid anhydride.

    Phenyl Chloroformate and tert-Butanol Method: Phenyl chloroformate and tert-butanol are esterified in ionic liquid, followed by the addition of hydrazine hydrate to complete the substitution reaction.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Substitution: Reagents like aldehydes and ketones are used under mild conditions.

    Diazotisation: Sodium nitrite and hydrochloric acid are commonly used.

Major Products:

  • Di-tert-butyl azodiformate
  • Di-tert-butyl azodicarboxylate
  • tert-Butyl azidoformate
  • Hydrazones

Comparison with Similar Compounds

  • tert-Butyl carbamate: Similar in structure but lacks the hydrazine moiety.
  • Benzyl carbazate: Contains a benzyl group instead of a tert-butyl group.
  • Ethyl carbazate: Contains an ethyl group instead of a tert-butyl group.

Uniqueness:

Properties

IUPAC Name

tert-butyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-5(2,3)9-4(8)7-6/h6H2,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKACXUFSLUYRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061227
Record name Hydrazinecarboxylic acid, 1,1-dimethylethyl ester
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

870-46-2
Record name tert-Butyl carbazate
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Record name tert-Butyl carbazate
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Record name Hydrazinecarboxylic acid, 1,1-dimethylethyl ester
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Record name tert-butyl carbazate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common method for synthesizing tert-butyl carbazate?

A1: this compound can be efficiently synthesized through the reaction of phenyl chloroformate with tert-butanol in an ionic liquid, using a solid base catalyst. After esterification, the reaction mixture is treated with hydrazine hydrate to yield the desired product. This method offers advantages such as simplicity, high yield, and reduced environmental impact [].

Q2: Can this compound be used to synthesize diprotected monosubstituted hydrazine derivatives?

A2: Yes, research has demonstrated the successful synthesis of diprotected monosubstituted hydrazine derivatives by reacting tert-butyl carbazates with boronic acids. This reaction is catalyzed by cuprous chloride at room temperature [].

Q3: How does the structure of the carbonyl compound influence the reaction with this compound?

A3: Studies comparing benzylidene, benzhydrylidene, and fluorenylidene tert-butyl carbazates in alkylation reactions revealed that the fluorenone derivative resulted in superior conversion rates. This highlights the impact of steric and electronic factors associated with the carbonyl compound on the reaction outcome [].

Q4: What are some examples of heterocycles that can be synthesized using this compound?

A4: this compound serves as a valuable precursor in the synthesis of various heterocycles, including:

    Q5: Can this compound be employed in continuous flow synthesis?

    A5: Yes, recent advancements demonstrate the successful application of this compound in continuous flow synthesis for the preparation of arylhydrazines. This method utilizes a nickel/photoredox catalytic system and offers advantages such as short reaction times and high selectivity [].

    Q6: Has this compound been used in the development of continuous-flow processes for the synthesis of heterocycles?

    A6: Research has shown the successful implementation of this compound in a continuous-flow synthesis of 1H-indazoles. This process involves reacting ortho-fluorobenzaldehydes with this compound under high-temperature conditions [].

    Q7: What are some applications of this compound derivatives in medicinal chemistry?

    A7: this compound derivatives have shown promise in the development of:

      Q8: Are there applications of this compound in materials science?

      A8: Yes, this compound derivatives have been explored in the development of:

      • Heterobifunctional PEG linkers: Propargyl-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives have been synthesized using this compound. These PEG derivatives hold potential for various biomedical applications, including drug delivery and bioconjugation [].

      Q9: What is the molecular formula and molecular weight of this compound?

      A9: The molecular formula of this compound is C5H12N2O2, and its molecular weight is 132.16 g/mol.

      Q10: Is there structural information available for this compound?

      A10: Yes, the crystal structure of this compound has been determined using X-ray crystallography. The solid-state structure reveals four independent molecules in the unit cell, forming a repeating pattern through hydrogen bonding [].

      Q11: What is known about the stability of this compound?

      A12: The thermal decomposition of this compound has been studied in the gas phase. The elimination reaction follows a unimolecular mechanism and proceeds through a concerted, non-synchronous pathway [].

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